1,3-Dioleoyl-2-stearoylglycerol - 2410-29-9

1,3-Dioleoyl-2-stearoylglycerol

Catalog Number: EVT-1170225
CAS Number: 2410-29-9
Molecular Formula: C57H106O6
Molecular Weight: 887.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3-Dioleoyl-2-stearoylglycerol (SOS) is a triglyceride that is structurally characterized by having oleic acid at the 1 and 3 positions and stearic acid at the 2 position of the glycerol backbone. This specific arrangement of fatty acids is of significant interest due to its functional properties, particularly in the food industry. The synthesis and application of SOS have been explored to improve the quality of products such as chocolate, where it acts as a cocoa butter improver and an anti-blooming agent1.

Synthesis Analysis
  • Lipase-catalyzed acidolysis: This method utilizes the regioselectivity of specific lipases to incorporate desired fatty acids at specific positions of the glycerol backbone. Typically, a fat rich in stearic acid, such as tristearin, is subjected to acidolysis with oleic acid in the presence of a sn-1,3 specific lipase. This process results in the transesterification of oleic acid at the sn-1 and sn-3 positions, yielding OSO. [, , ]
  • Chemical synthesis: This approach involves a multi-step process of protecting and deprotecting hydroxyl groups on the glycerol backbone, followed by esterification with the desired fatty acids. While offering greater control over product purity, this method is less commonly used due to its complexity and lower yields. []
Molecular Structure Analysis
  • Hydrolysis: OSO can be hydrolyzed by lipases, particularly those with sn-1,3 regioselectivity. This reaction breaks down OSO into free fatty acids (stearic acid and oleic acid) and glycerol. []
  • Transesterification: As seen in its synthesis, OSO can undergo transesterification reactions catalyzed by lipases. This involves the exchange of fatty acid moieties between OSO and other acyl donors, leading to the formation of different TAG species. []
  • Oxidation: Like other unsaturated fats, OSO is susceptible to oxidation, particularly at the double bonds of the oleic acid residues. This reaction can lead to rancidity and the formation of undesirable oxidation products. []
Mechanism of Action

The mechanism of action of SOS in its applications can be understood through its physicochemical properties. In the context of chocolate production, SOS is used to modify the crystallization behavior of cocoa butter, which is crucial for the texture, mouthfeel, and shelf-life of the final product. The enzymatic acidolysis process allows for the specific synthesis of SOS by selectively positioning the fatty acids on the glycerol backbone. This process, when optimized, results in a high yield of SOS with significant purity, which closely resembles the properties of commercial cocoa butter improvers1.

Physical and Chemical Properties Analysis
  • Melting Point: OSO typically exhibits a melting point lower than that of tristearin (SSS) due to the presence of unsaturated oleic acid moieties. []
  • Crystallization Behavior: OSO demonstrates a distinct crystallization profile influenced by its fatty acid composition and arrangement. It tends to form a molecular compound with a double chain length structure when mixed with certain other TAGs like cocoa butter. []
  • Microstructure: The arrangement of OSO molecules in solid form leads to the formation of specific crystal structures, impacting the texture and appearance of the fat. []
  • Solubility: Like other TAGs, OSO is insoluble in water but soluble in organic solvents like hexane and acetone. []
  • Digestibility: The presence of oleic acid at the sn-1 and sn-3 positions generally enhances the enzymatic hydrolysis and digestion of OSO compared to TAGs with saturated fatty acids at these positions. []
Applications in Various Fields

Food Industry

In the food industry, particularly in chocolate manufacturing, SOS serves as a cocoa butter improver. The study conducted on the synthesis of SOS through enzymatic acidolysis in a solvent-free system demonstrated that the resulting SOS had similar physicochemical properties to commercial cocoa butter improvers. The process achieved a 70.2% yield of SOS with a subsequent two-step purification process that included molecular distillation and acetone fractionation, resulting in a high purity and recovery rate. The purified SOS was shown to be effective as a cocoa butter improver, potentially preventing the undesirable blooming effect in chocolate, which affects its appearance and texture1.

Biophysical Research

Although not directly related to 1,3-dioleoyl-2-stearoylglycerol, the study of 1,2-dioleoylglycerol (1,2-DOG) provides insights into the biophysical properties of similar molecules. 1,2-DOG has been shown to promote calcium-induced fusion in phospholipid vesicles, which is a process relevant to membrane biology and the understanding of cellular mechanisms. The study found that at certain concentrations, 1,2-DOG could induce lipid mixing without content mixing, and at higher concentrations, it promoted complete fusion of vesicles. This behavior is critical for understanding the fusion mechanisms of cellular membranes and has implications for the development of drug delivery systems and the study of membrane dynamics2.

1,3-Dioleoyl-2-palmitoylglycerol (OPO)

Compound Description: 1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a structured triacylglycerol prominent in human milk fat, known for its beneficial effects on infant health, particularly in fat and calcium absorption [, , , ]. OPO-enriched infant formulas are developed to mimic these benefits.

Relevance: OPO shares a structural resemblance to OSO, both having a symmetrical arrangement of fatty acids. They belong to the same class of triacylglycerols with a central saturated fatty acid (palmitic acid in OPO, stearic acid in OSO) and two oleic acid chains at the sn-1 and sn-3 positions. This makes OPO a valuable point of comparison for studies focusing on OSO's properties as a potential substitute for trans-fatty acids in food applications. For instance, research indicates that fats rich in stearoyl at the sn-1,3 position, like OSO, exhibit higher melting points and denser crystal packing than those with stearoyl at the sn-2 position []. This understanding of structural influences on physical characteristics is essential for developing fat substitutes with desirable properties.

Tripalmitin (PPP)

Relevance: While structurally distinct from OSO, PPP plays a crucial role in understanding the crystallization behavior of OSO-related compounds like POP and POO []. Research shows that PPP, with its high crystallization temperature and rapid crystal growth, influences the crystallization of POP and POO in mixtures [], suggesting its potential impact on OSO crystallization within complex fat systems. Furthermore, PPP is a key starting material for OSO synthesis, particularly through a two-step process involving acidolysis with oleic acid [, ].

1,3-Dipalmitoyl-2-oleoylglycerol (POP)

Relevance: Although POP differs from OSO by having palmitic acid instead of stearic acid at the sn-1,3 positions, both are relevant in studies concerning fat crystallization and polymorphism, particularly in mixtures with other TAGs like POO [, ]. Understanding the phase behavior of POP, especially its interaction with PPP and its influence on POO crystallization, can provide insights into the potential behavior of OSO in similar systems, contributing to a comprehensive understanding of TAG interactions.

1,2-Dioleoyl-3-palmitoyl-glycerol (POO)

Relevance: POO, alongside POP, contributes to understanding fat crystallization behaviors, especially in the context of palm oil [, ]. While POO has a different fatty acid arrangement than OSO, their shared presence in studies investigating binary mixtures with PPP and their polymorphic behavior under various crystallization conditions [, ] offer valuable comparisons. These insights can indirectly shed light on how OSO might interact with similar TAGs and behave in comparable conditions.

Other Related Compounds

  • Cocoa butter: A natural fat source rich in SOS, often used in blends with OSO to investigate their physical and thermal properties [].
  • Palm Stearin: A fraction of palm oil enriched in palmitic acid, commonly used as a starting material in OPO synthesis [, ] and a potential source for OSO production.
  • 1-Oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL): A TAG abundant in human milk fat, structurally similar to OPO and often studied in the context of human milk fat substitutes []. Its relevance to OSO lies in understanding the influence of different unsaturated fatty acids at the sn-1,3 positions on TAG properties.

Properties

CAS Number

2410-29-9

Product Name

1,3-Dioleoyl-2-stearoylglycerol

IUPAC Name

1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl octadecanoate

Molecular Formula

C57H106O6

Molecular Weight

887.4 g/mol

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25-,29-26-

InChI Key

KGSBKZXRGYMKBT-RZEXXKRKSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(9Z)-9-Octadecenoic Acid 1,1’-[2-[(1-Oxooctadecyl)oxy]-1,3-propanediyl] Ester; (Z)-9-Octadecenoic Acid 1,1’-[2-[(1-Oxooctadecyl)oxy]-1,3-propanediyl] Ester; 2-Stearo-1,3-diolein; 2-Stearoyldiolein; Glyceryl 1,3-Dioleate-2-stearate; Triglyceride OSO,

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC

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